molecular formula C7H5ClN4O2 B6334360 Methyl 2-chloro-9H-purine-8-carboxylate CAS No. 1044772-72-6

Methyl 2-chloro-9H-purine-8-carboxylate

Cat. No.: B6334360
CAS No.: 1044772-72-6
M. Wt: 212.59 g/mol
InChI Key: VYNIQSARFDPFOJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-9H-purine-8-carboxylate is a chemical compound with the molecular formula C7H5ClN4O2 and a molecular weight of 212.59 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in various biochemical processes. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-9H-purine-8-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropurine with methyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-9H-purine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted purine derivatives.

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Hydrolysis: 2-chloro-9H-purine-8-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-9H-purine-8-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 2-chloro-9H-purine-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. It may also interact with nucleic acids, affecting their structure and function. The pathways involved in its mechanism of action are often related to its ability to form hydrogen bonds and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Methyl 2-chloro-9H-purine-8-carboxylate can be compared with other purine derivatives such as:

  • 2-chloroadenine
  • 2-chloroguanine
  • 2-chloroinosine

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its ester group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 2-chloro-7H-purine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-14-6(13)5-10-3-2-9-7(8)12-4(3)11-5/h2H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNIQSARFDPFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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